5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane
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Overview
Description
The compound 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is a complex organic molecule featuring a dioxane ring substituted with a brominated phenyl group and a cyclopropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane typically involves multiple steps:
Formation of the Brominated Phenyl Intermediate: The starting material, 5-bromo-2-cyclopropoxyphenol, can be synthesized via bromination of 2-cyclopropoxyphenol using bromine in an organic solvent like dichloromethane.
Thioether Formation: The brominated phenyl intermediate is then reacted with a thiol compound, such as methylthiol, under basic conditions (e.g., using sodium hydride) to form the thioether linkage.
Dioxane Ring Formation: The final step involves the cyclization of the intermediate with formaldehyde and a suitable acid catalyst to form the 1,3-dioxane ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a copper catalyst in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Copper catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s structural features could be exploited in the development of new materials with unique properties, such as polymers or resins.
Biological Studies: It can be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Mechanism of Action
The mechanism by which 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The thioether group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The brominated phenyl group may also play a role in binding to specific sites within biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 5-{[(5-chloro-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane
- 5-{[(5-fluoro-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane
- 5-{[(5-iodo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane
Uniqueness
Compared to its analogs, 5-{[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity, making it a valuable molecule for studying structure-activity relationships.
Properties
CAS No. |
2768326-65-2 |
---|---|
Molecular Formula |
C15H19BrO3S |
Molecular Weight |
359.3 |
Purity |
95 |
Origin of Product |
United States |
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